molecular formula C10H12FN B2428181 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1248496-95-8

7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2428181
CAS No.: 1248496-95-8
M. Wt: 165.211
InChI Key: AJBPWLFCGPTSIM-UHFFFAOYSA-N
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Description

7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated and alkyl-substituted derivative of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a structure of high interest in medicinal chemistry and drug discovery. The THQ core is recognized as a privileged structure in the design of biologically active compounds. Recent research has highlighted 1,2,3,4-tetrahydroquinoline derivatives as a novel class of potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), an attractive therapeutic target for the treatment of conditions like prostate cancer and autoimmune diseases . The incorporation of specific substituents, such as fluorine and methyl groups, is a common strategy in lead optimization to fine-tune the molecular properties, metabolic stability, and binding affinity of a compound. This product is intended for research and development purposes, such as serving as a key synthetic intermediate or a building block in the construction of compound libraries for biological screening. Researchers can utilize this scaffold to explore structure-activity relationships (SAR) and develop new chemical probes or therapeutic candidates . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Safety Data Sheet (SDS) information for similar compounds indicates potential hazards, such as being harmful if swallowed, causing skin or eye irritation, or causing respiratory irritation . Researchers should consult the specific SDS for this compound and use appropriate personal protective equipment (PPE), including gloves and eye/face protection, in a well-ventilated area.

Properties

IUPAC Name

7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBPWLFCGPTSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway

  • Quinoline Synthesis : Introduce fluorine and methyl groups via Friedel-Crafts alkylation/fluorination on a pre-formed quinoline.
  • Hydrogenation : Treat the substituted quinoline with Pd/C in ethanol under H₂ atmosphere at ambient temperature.

Key Considerations

  • Regioselectivity : Fluorine’s electronegativity directs hydrogenation to the less electron-dense ring.
  • Catalyst Poisoning : Methyl groups may sterically hinder catalyst activity, necessitating higher H₂ pressures or prolonged reaction times.

Analytical Characterization

Critical data for verifying successful synthesis include:

  • ¹H NMR : Expected signals at δ 2.27–2.17 ppm (methyl group) and δ 6.61–7.48 ppm (aromatic protons).
  • Mass Spectrometry : Molecular ion peak at m/z 165.21.

Chemical Reactions Analysis

7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline is being investigated for its potential therapeutic applications in the following areas:

  • Antibacterial Activity : The compound's structural features allow it to effectively target bacterial enzymes or receptors. Research has indicated that it may possess significant antibacterial properties against various pathogens.
  • Anticancer Properties : Studies have shown that tetrahydroquinoline derivatives can inhibit NF-κB transcriptional activity in cancer cells. Some synthesized derivatives exhibited higher cytotoxicity against human cancer cell lines compared to standard reference drugs .
  • Neurological Applications : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Certain derivatives have shown promise in modulating pain responses in animal models.

Biological Research

The fluorinated structure enhances interaction with biological targets, making it useful for studying enzyme inhibition and receptor binding. Its mechanism of action involves enhanced binding affinity due to the presence of the fluorine atom, which can lead to modulation of enzyme activity and subsequent biological effects.

Material Science

In addition to its biological applications, 7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline finds utility in materials science:

  • Liquid Crystals : The compound is used as a component in the development of liquid crystals due to its unique chemical properties.
  • Dyes and Pigments : It plays a role in the synthesis of various dyes and pigments used in industrial applications.

Case Studies and Research Findings

Several case studies highlight the efficacy of 7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline in different therapeutic contexts:

  • Anticancer Activity : A study involving synthesized derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The derivatives were evaluated for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction.
  • Antibacterial Effects : In vitro studies have shown that the compound exhibits potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antibacterial agents.
  • Neurological Disorders : Research on animal models indicated that certain derivatives could modulate pain responses effectively, suggesting their potential application in pain management therapies.

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntibacterialEffective against Staphylococcus aureus
AnticancerInhibits NF-κB activity in cancer cells
NeurologicalModulates pain responses in animal models

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antibacterial or antineoplastic activity .

Comparison with Similar Compounds

7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position of the fluorine atom or other substituents, which can significantly impact their biological activity and chemical properties

Biological Activity

7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline is a member of the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This compound is characterized by the presence of a fluorine atom and a methyl group, which contribute to its unique chemical properties and potential therapeutic applications.

7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions allow for the synthesis of diverse derivatives that may exhibit enhanced biological activity. The fluorine atom increases the compound's lipophilicity and stability, which are critical for its interaction with biological targets.

The biological activity of 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. This mechanism is significant in various therapeutic contexts such as antibacterial and antineoplastic activities .

Biological Activity

Research has demonstrated that tetrahydroquinoline derivatives exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that 1,2,3,4-tetrahydroquinolines can inhibit NF-κB transcriptional activity in cancer cells. A series of synthesized derivatives were evaluated for their cytotoxicity against human cancer cell lines, revealing that certain compounds exhibited significantly higher potency than reference drugs .
  • Antibacterial Effects : The compound is being investigated for its potential as an antibacterial agent. Its structural features allow it to effectively target bacterial enzymes or receptors.
  • Neurological Applications : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Some derivatives have shown promise in modulating pain responses in animal models .

Case Studies and Research Findings

Several studies have explored the biological activities of related tetrahydroquinoline compounds:

StudyFindings
Inhibition of NF-κB A derivative exhibited 53 times the potency against LPS-induced NF-κB activity compared to a reference compound .
Cytotoxicity Against Cancer Cells Compounds were tested against multiple human cancer cell lines (NCI-H23, ACHN, MDA-MB-231), with some showing substantial cytotoxic effects .
Neuropathic Pain Models Certain derivatives demonstrated significant analgesic effects in rat models of neuropathic pain .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the tetrahydroquinoline scaffold can dramatically influence biological activity. For instance:

  • The presence of substituents at positions 6 and 7 significantly affects enzyme inhibition and receptor binding.
  • Variations in stereochemistry also play a crucial role in modulating activity; specific isomers have been shown to be more potent than others depending on their configuration .

Q & A

Basic: What are the common synthetic routes for 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence method selection?

Answer:
Synthetic routes often involve cyclization strategies or fluorination of preformed tetrahydroquinoline scaffolds. For example, intramolecular cyclization of halogenated intermediates (e.g., epichlorohydrin with aromatic amines) can yield tetrahydroquinoline cores, as demonstrated in bifunctional derivative syntheses . Substituent positions (e.g., fluorine at C-7, methyl at C-8) dictate reaction conditions: fluorine’s electronegativity requires careful control of electrophilic substitution to avoid side reactions . Key steps include:

  • Friedel-Crafts alkylation for ring closure.
  • Fluorination via halogen exchange (e.g., using KF in polar aprotic solvents) .
  • Steric considerations : Methyl groups at C-8 may necessitate bulky base catalysts to prevent steric hindrance .

Advanced: How does the fluorine atom at C-7 influence electronic properties and reactivity in biological or catalytic applications?

Answer:
The C-7 fluorine atom introduces strong electron-withdrawing effects, altering the electron density of the aromatic ring. This impacts:

  • Reactivity : Enhanced electrophilicity at adjacent positions (e.g., C-6), facilitating nucleophilic attacks in cross-coupling reactions .
  • Biological activity : Fluorine’s electronegativity improves binding affinity to target proteins (e.g., enzymes) by stabilizing dipole interactions .
  • Steric effects : Despite its small size, fluorine can subtly modulate conformational flexibility, as shown in X-ray crystallography studies of similar compounds .
    Contradictions in activity data may arise from solvent polarity or competing substituent effects (e.g., methyl at C-8), requiring DFT calculations to resolve .

Basic: What spectroscopic and analytical techniques are recommended for characterizing 7-Fluoro-8-methyl-THQ?

Answer:

  • 1H NMR : Look for deshielded protons near fluorine (e.g., δ 6.5–7.5 ppm for aromatic protons) and methyl groups (δ 1.2–1.5 ppm for CH3). reports specific shifts for acetamide derivatives .
  • Mass Spectrometry : Molecular ion peak at m/z 165.21 (calculated molecular weight) .
  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for (4R)-4-(Biphenyl-4-yl)-7-chloro-THQ .
  • IR Spectroscopy : Identifies NH stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced: What strategies address contradictions in biological activity data across fluorinated tetrahydroquinoline studies?

Answer:
Contradictions often stem from:

  • Solvent effects : Polar solvents may stabilize charge-transfer interactions differently than nonpolar media .
  • Assay variability : Cell membrane permeability differences (e.g., logP variations due to fluorine/methyl groups) require standardized cytotoxicity protocols .
  • Regiochemical vs. electronic effects : Use comparative studies with isomers (e.g., 6-fluoro vs. 7-fluoro derivatives) to isolate substituent impacts .
    Meta-analyses of IC50 values and molecular docking simulations (e.g., using AutoDock Vina) can reconcile discrepancies .

Basic: What are the stability and storage recommendations for 7-Fluoro-8-methyl-THQ in laboratory settings?

Answer:

  • Stability : Stable under inert atmospheres (N2/Ar) at –20°C. Avoid light, moisture, and strong oxidizers due to potential decomposition .
  • Handling : Use PPE (gloves, lab coat) and fume hoods. For spills, neutralize with inert absorbents (e.g., vermiculite) .
  • Degradation products : Monitor via HPLC for quinoline oxidation byproducts (e.g., 7-fluoro-8-methylquinoline) .

Advanced: How can computational methods optimize the synthesis and functionalization of 7-Fluoro-8-methyl-THQ?

Answer:

  • DFT Calculations : Predict reaction pathways (e.g., transition states for cyclization) and substituent effects on activation energy .
  • Molecular Dynamics : Simulate solvent interactions to select optimal reaction media (e.g., DMF vs. THF) .
  • Machine Learning : Train models on existing tetrahydroquinoline datasets to predict yields or regioselectivity for novel derivatives .

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